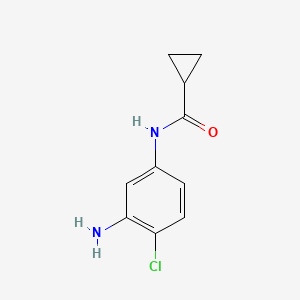

N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

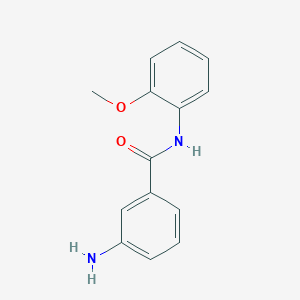

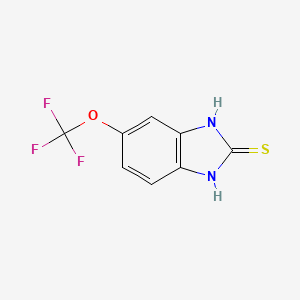

The compound "N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide" is a derivative of cyclopropanecarboxamide with an amino and chloro substituent on the phenyl ring. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related cyclopropanecarboxamide derivatives has been reported in the literature. For instance, the preparation of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives was achieved by reacting thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine without the need for additional catalysts . This method offers advantages such as good yields, short reaction times, and mild conditions. Similarly, the synthesis of a compound with antiproliferative activity involved the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with an aminated and cyclized derivative of 2,6-difluorobenzonitrile . These methods could potentially be adapted for the synthesis of "N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide derivatives is characterized by the presence of a cyclopropane ring, which can impart significant steric and electronic effects on the molecule. In one study, the crystal structure of a related molecule was determined, showing significant inhibitory activity against cancer cell lines . The cyclohexane ring in a related compound was found to adopt a chair conformation, and the molecular conformation was stabilized by an intramolecular hydrogen bond . These structural features are important as they can influence the biological activity and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of cyclopropanecarboxamide derivatives can be influenced by the substituents on the phenyl ring and the cyclopropane moiety. For example, the Gewald reaction was used to synthesize 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, which was then converted into acid chloride derivatives . These derivatives were screened for anti-inflammatory and antioxidant activities, demonstrating the potential for cyclopropanecarboxamide derivatives to undergo further chemical transformations and exhibit biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropanecarboxamide derivatives can vary depending on the specific substituents and their positions on the aromatic ring. The solubility, melting point, and stability of these compounds can be affected by these structural variations. Although the specific physical and chemical properties of "N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide" are not discussed in the provided papers, the reported synthesis and characterization techniques, such as IR and NMR spectroscopy, as well as X-ray crystallography, are essential tools for determining these properties .

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Antioxidant Properties :

- Acid chloride derivatives of similar compounds to N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide have been synthesized and exhibited notable in vitro anti-inflammatory and antioxidant activities, comparable to ibuprofen and ascorbic acid respectively (Kumar, Anupama, & Khan, 2008).

Anticonvulsant Enaminones :

- Enaminones derived from similar compounds demonstrated anticonvulsant properties, making them potential candidates for therapeutic applications in conditions like epilepsy (Casanovas, Jiménez, Cativiela, Pérez, & Alemán, 2006).

Synthesis of Cyclopropane Amino Acids :

- Methods have been developed for synthesizing cyclopropane amino acids using compounds similar to N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide, showcasing its utility in advanced organic synthesis and pharmaceutical development (Adams et al., 2003).

Potential Biological Agents :

- Research indicates the potential of related compounds for use as antimicrobial agents, suggesting a broader application in pharmaceuticals and medicine (Akbari et al., 2008).

Insecticidal Activity :

- Certain derivatives have shown higher insecticidal activity than standard insecticides, pointing towards its use in agriculture and pest control (Abdel-Raheem et al., 2021).

Crystallography and Conformational Analysis :

- The compound and its derivatives have been subjects of extensive crystallographic and conformational studies, aiding in the understanding of molecular structures and interactions (Casanovas, Jiménez, Cativiela, Pérez, & Alemán, 2003).

CNS Depressant Activity :

- Schiff bases derived from similar compounds have been investigated for central nervous system depressant activity, demonstrating the compound's relevance in neuroscience and pharmacology (Bhattacharjee, Saravanan, & Mohan, 2011).

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWWWSHBJUBANY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)